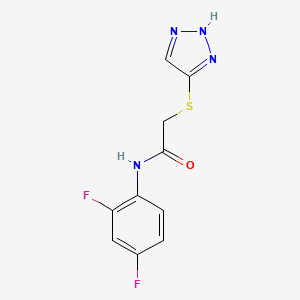![molecular formula C14H20N6O6 B11051952 3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)
3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds through cyclization, followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- Dihydro-8b,8c-diphenyl-1H,3H,4H,5H,7H,8H,-2,6-dioxa-3a,4a,7a,8a-tetraazacyclopenta[def]fluorene-4,8-dithione
- Diethyl 2,6-(2,4-dichlorophenyl)-4,8-dioxo-2,3,6,7-tetrahydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-8b,8c-dicarboxylate
Uniqueness
3,3’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
特性
分子式 |
C14H20N6O6 |
|---|---|
分子量 |
368.35 g/mol |
IUPAC名 |
3-[9-(2-carboxyethyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]propanoic acid |
InChI |
InChI=1S/C14H20N6O6/c21-9(22)1-3-15-5-17-11-12-19(13(17)25)7-16(4-2-10(23)24)8-20(12)14(26)18(11)6-15/h11-12H,1-8H2,(H,21,22)(H,23,24) |
InChIキー |
YNWDYTBNVAAEFF-UHFFFAOYSA-N |
正規SMILES |
C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11051898.png)
![3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051903.png)

![4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051913.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide](/img/structure/B11051914.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11051920.png)
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B11051924.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11051930.png)
![2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11051935.png)
![5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11051951.png)

![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)